2-(2-Formylphenyl)acetic acid

概要

説明

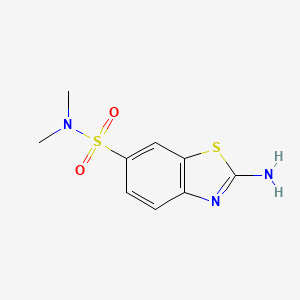

2-(2-Formylphenyl)acetic acid is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical and biologically active molecules. Its structure consists of a phenyl ring with a formyl group at the second position and an acetic acid moiety attached to the phenyl ring. This compound is of interest due to its potential applications in medicinal chemistry and its role in forming various derivatives with antimicrobial and anti-inflammatory properties .

Synthesis Analysis

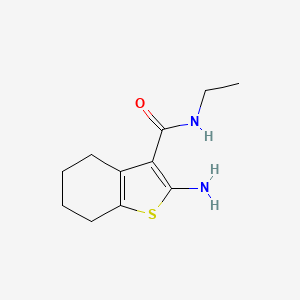

The synthesis of derivatives of this compound often involves cyclization reactions and the formation of complex structures with other organic compounds. For instance, 1,3,4-thiadiazole derivatives have been synthesized by cyclization of a related carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These synthetic routes are crucial for creating compounds with potential antimicrobial activities.

Molecular Structure Analysis

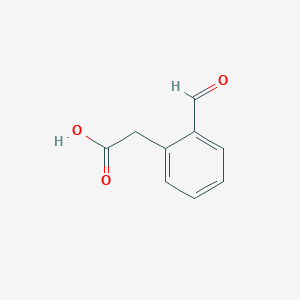

The molecular structure of this compound derivatives has been extensively studied using various analytical techniques such as X-ray diffraction, which provides detailed information about the crystal structures and stereochemistry of these compounds. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, has been determined, revealing centrosymmetric hydrogen-bonded cyclic dimers and complex coordination with metals like zinc and cadmium . Quantum chemistry calculations have also been employed to study the structure of 2-(2-formylphenoxyl)acetic acid-2-hydroxybenzohydrazone and its metal complexes, providing insights into their optimized geometries and molecular orbital energies .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions, which are essential for their biological activity. The formation of complexes with transition metals, as well as the ability to form hydrogen bonds and participate in cooperative effects, are significant for the description of their aggregation and reactivity . These interactions are fundamental to the compound's function and potential as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the presence of functional groups. Neutron diffraction and empirical potential structure refinement (EPSR) methods have been used to study the aggregation of related compounds like formic and acetic acid in the liquid state, providing a model for understanding the behavior of this compound in various environments . Additionally, the antiinflammatory activity of substituted (2-phenoxyphenyl)acetic acids, which share a similar structural motif, has been investigated, highlighting the importance of halogen substitution for enhancing biological activity .

科学的研究の応用

Synthesis and Antimicrobial Evaluation

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Solvolysis Research

Rates of solvolysis of 2-phenylethyl p-toluenesulfonates, including studies in formic and acetic acid, were determined, providing insights into the reaction mechanisms (Saunders, Ašperger, & Edison, 1958).

Adsorption Behavior and Dye-Sensitized Solar Cells

Research on the interactions between TiO2 surfaces and dye molecules in dye-sensitized solar cells included studies of small carboxylic acids (formic, acetic, and benzoic) reacted with the TiO2(110) surface (Grinter, Woolcot, Pang, & Thornton, 2014).

Chiral Auxiliary Compound in Spectroscopy

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid was researched as a versatile chiral phosphonic auxiliary in spectroscopy, showing potential as chiral derivatizing agents for amines and alcohols (Majewska, 2019).

Food Preservation

Studies on the effect of acetic acid on food spoilage microorganisms revealed its potential as a food preservative due to its toxic effect on microorganisms (Levine & Fellers, 1940).

Biomass Conversion

Research on the conversion of wheat straw into formic acid in NaVO3–H2SO4 aqueous solution with molecular oxygen was conducted, highlighting its efficiency and potential in biomass conversion processes (Niu, Hou, Ren, Wu, & Marsh, 2015).

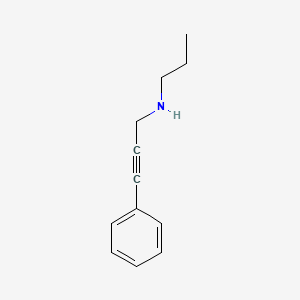

Ugi Reaction in Organic Synthesis

2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid was used in a one-pot, three-component Ugi reaction with primary amines and alkyl isocyanides, leading to novel indoloketopiperazine derivatives (Ghandi, Zarezadeh, & Taheri, 2012).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(2-Formylphenyl)acetic acid is the peptide class of organic compounds. Specifically, it interacts with specific molecular components within this class.

Action Environment

Environmental factors play a crucial role:

- The compound’s activity may vary with pH changes. Stability and efficacy can be influenced by temperature fluctuations. Availability of co-factors affects its action.

生化学分析

Biochemical Properties

2-(2-Formylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of reactive aldehydes in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. This compound has been shown to induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, its interaction with aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme’s active site, leading to the oxidation of the formyl group to a carboxyl group. This reaction is essential for the compound’s role in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and enhanced resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can exert beneficial effects by enhancing antioxidant defenses and reducing inflammation. At high doses, it may exhibit toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to aldehyde metabolism. It is metabolized by aldehyde dehydrogenase to form 2-(2-carboxyphenyl)acetic acid, which can then enter the citric acid cycle. This metabolic conversion is crucial for the compound’s role in cellular detoxification and energy production .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution is essential for its biochemical activity and interactions with target enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins. It may also localize to specific organelles, such as mitochondria, where it can influence metabolic processes and oxidative stress responses. The compound’s localization is directed by specific targeting signals and post-translational modifications .

特性

IUPAC Name |

2-(2-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSLYKWBHYEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415350 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1723-55-3 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)